REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][N:8]=2)[C:3]=1[C:13](O)=[O:14].C(N(CC)CC)C.C(OC(Cl)=O)C.[BH4-].[Na+]>C1COCC1.O.[OH-].[Na+]>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][N:8]=2)[C:3]=1[CH2:13][OH:14] |f:3.4,7.8|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NO1)C1=NC=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
203 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
139 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
FILTRATION
|
Details
|
After 1 h the mixture was filtered
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
added over 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the temperature below −5° C
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over 2 h
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
WASH
|
Details
|
The combined organic layers were then washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (SiO2, dichloromethane:methanol=9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NO1)C1=NC=NC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.5 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |